molecular formula C17H12Cl2N4O5 B5196375 2-(2,4-DICHLOROPHENOXY)-N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE

2-(2,4-DICHLOROPHENOXY)-N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE

Cat. No.: B5196375
M. Wt: 423.2 g/mol
InChI Key: GPAJAWNJRYRDBC-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O5/c1-22-13-4-3-10(23(26)27)7-11(13)16(17(22)25)21-20-15(24)8-28-14-5-2-9(18)6-12(14)19/h2-7,25H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAJAWNJRYRDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Condensation with Hydrazine: The intermediate is then condensed with hydrazine hydrate to form the corresponding hydrazide.

    Coupling with Nitroindole: The hydrazide is coupled with 1-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitroindole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE: Lacks the nitroindole moiety, resulting in different chemical and biological properties.

    1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOLE-3-CARBALDEHYDE: Contains the nitroindole moiety but lacks the dichlorophenoxy group.

Uniqueness

The combination of the dichlorophenoxy and nitroindole moieties in 2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE imparts unique chemical and biological properties that distinguish it from similar compounds

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